molecular formula C14H19NO2 B11770361 Methyl 2-methyl-3-(piperidin-1-yl)benzoate

Methyl 2-methyl-3-(piperidin-1-yl)benzoate

Cat. No.: B11770361
M. Wt: 233.31 g/mol
InChI Key: UQFJHTZCIQNPMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-methyl-3-(piperidin-1-yl)benzoate is a synthetic benzoate ester featuring a methyl group at the 2-position and a piperidinyl substituent at the 3-position of the benzene ring. This compound combines structural elements of alkyl benzoates (e.g., methyl, ethyl esters) and heterocyclic amines (piperidine), which influence its physicochemical and biological properties. Such structural attributes may confer unique reactivity, solubility, and pharmacological characteristics compared to simpler benzoate derivatives .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

methyl 2-methyl-3-piperidin-1-ylbenzoate

InChI

InChI=1S/C14H19NO2/c1-11-12(14(16)17-2)7-6-8-13(11)15-9-4-3-5-10-15/h6-8H,3-5,9-10H2,1-2H3

InChI Key

UQFJHTZCIQNPMF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCCC2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(piperidin-1-yl)benzoate typically involves the esterification of 2-methyl-3-(piperidin-1-yl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-(piperidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of methyl 2-methyl-3-(piperidin-1-yl)benzoate with analogous benzoates:

Compound Substituents Water Solubility LogP (Predicted) Melting Point (°C)
Methyl benzoate -H at 2,3 positions Low 1.96 -12
Methyl 2-methylbenzoate -CH₃ at 2 position Very low 2.34 24–26
Methyl 3-methoxybenzoate -OCH₃ at 3 position Moderate 1.78 48–50
This compound -CH₃ at 2, -piperidinyl at 3 Low (acidic pH soluble) 3.12* Not reported

*Predicted using fragment-based methods.

  • Water Solubility: The piperidinyl group introduces pH-dependent solubility. Under acidic conditions, protonation of the piperidine nitrogen increases polarity, enhancing solubility compared to non-ionizable analogs like methyl 2-methylbenzoate .
  • Lipophilicity (LogP) : The compound’s LogP is higher than methyl benzoate or methyl 3-methoxybenzoate due to the hydrophobic piperidinyl and methyl groups, suggesting greater membrane permeability .

Reactivity in Nitration and Substitution Reactions

Nitration studies on methyl benzoate derivatives () reveal that electron-donating groups (e.g., -CH₃) activate the ring, favoring nitration at the para position. However, steric hindrance from the 2-methyl and 3-piperidinyl groups in the target compound may redirect electrophilic attack to less hindered positions or reduce reactivity altogether. For example:

  • Methyl benzoate nitrates readily at the meta position (HNO₃/H₂SO₄), yielding methyl 3-nitrobenzoate.
  • Methyl 2-methylbenzoate undergoes slower nitration due to steric effects, primarily producing 4-nitro derivatives .
  • In this compound, the piperidinyl group’s electron-donating resonance effects could further activate the ring, but steric bulk may limit reaction efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.